molecular formula C16H16O2 B1323939 3,5-Dimethyl-3'-methoxybenzophenone CAS No. 750633-74-0

3,5-Dimethyl-3'-methoxybenzophenone

Cat. No. B1323939
M. Wt: 240.3 g/mol
InChI Key: VCOZWSJMRYQIBO-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The IUPAC name for this compound is (3,5-dimethylphenyl)(3-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-3’-methoxybenzophenone” consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has two methyl groups attached at the 3 and 5 positions, and the other phenyl ring has a methoxy group attached at the 3 position .

Scientific Research Applications

  • Photophysical Behavior Studies :

    • A study by Santra et al. (2019) examined fluorogenic molecules, including derivatives of DFHBI, which is related to 3,5-Dimethyl-3'-methoxybenzophenone. They found that the fluorescence of these molecules is highly dependent on the medium's pH and solvent interactions, indicating potential applications in molecular imaging and biosensing (Santra et al., 2019).
  • Synthesis and Characterization of Compounds :

    • Research by Pişkin et al. (2020) involved synthesizing new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. They highlighted its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
  • Herbicidal Applications :

    • A study investigated the effects of 3,3'-dimethyl-4-methoxybenzophenone (NK-049) on photosynthetic pigments in plant leaves. This compound was found to inhibit carotenoid biosynthesis and lead to photodecomposition of chlorophylls under strong light, suggesting its use as a herbicide (Fujli et al., 2010).
  • Study of UV Filters Stability :

    • Negreira et al. (2008) studied the stability of various UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. Their research is significant for understanding the environmental impact and degradation pathways of such compounds (Negreira et al., 2008).
  • Photocatalytic Synthesis :

    • Synthesis of 2-Hydroxy-4-methoxybenzophenone was performed under various conditions, including microwave-assisted synthesis, demonstrating the potential for more efficient production methods (Zhou Xiao-yuan, 2010).
  • Exploration of Tautomerism :

    • The study of NH-pyrazoles, which include 3,5-dimethyl-1H-pyrazol-2-ium-3-hydroxy-2,4,6-trinitrophenolate, by Cornago et al. (2009), explored the tautomerism in these compounds. This research contributes to our understanding of chemical structures and reactions (Cornago et al., 2009).
  • Environmental Impact Studies :

    • Residue studies of methoxyphenone in soils and crops by Izawa and Asaka (1979) provided insight into the environmental persistence and impact of these compounds (Izawa & Asaka, 1979).

Future Directions

The future directions for “3,5-Dimethyl-3’-methoxybenzophenone” are not clearly defined in the literature. It could potentially be used in various chemical reactions and syntheses, given its structural features .

properties

IUPAC Name

(3,5-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-12(2)9-14(8-11)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOZWSJMRYQIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641480
Record name (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-methoxybenzophenone

CAS RN

750633-74-0
Record name Methanone, (3,5-dimethylphenyl)(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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